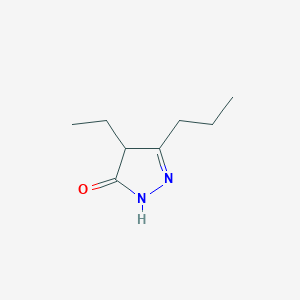
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique ethyl and propyl substitutions, may exhibit distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with β-diketones or their equivalents. The reaction is usually carried out under acidic or basic conditions, often requiring heating to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production methods for pyrazolones generally involve large-scale batch or continuous processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details for this compound would require further research.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydropyrazolones.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while substitution reactions can produce various functionalized pyrazolones.
Scientific Research Applications
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action for 4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one would depend on its specific biological activity. Generally, pyrazolones may interact with enzymes or receptors, modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-propyl-1H-pyrazol-5(4H)-one
- 4-Ethyl-3-methyl-1H-pyrazol-5(4H)-one
- 4-Phenyl-3-propyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Ethyl-3-propyl-1H-pyrazol-5(4H)-one is unique due to its specific ethyl and propyl substitutions, which may confer distinct chemical and biological properties compared to other pyrazolones
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-ethyl-3-propyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6(4-2)8(11)10-9-7/h6H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
XANYIPWEVPNIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)C1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


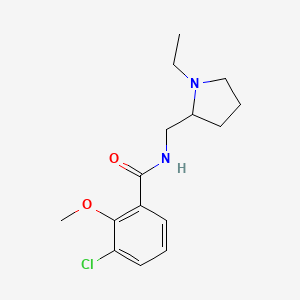

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
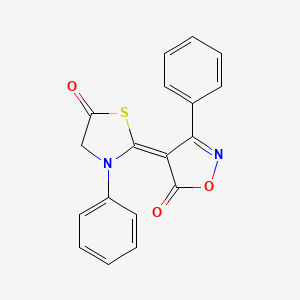
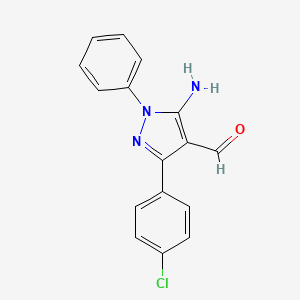
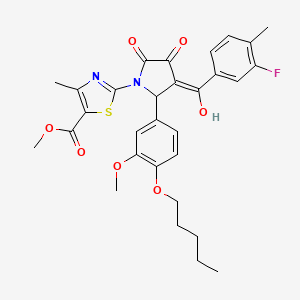
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
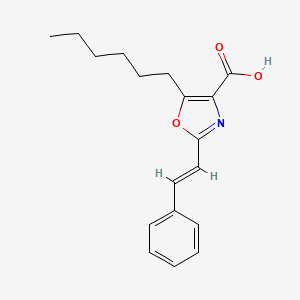
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)

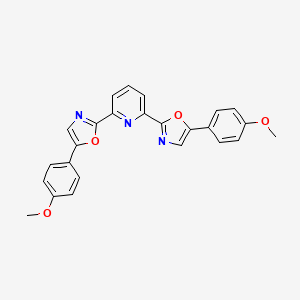
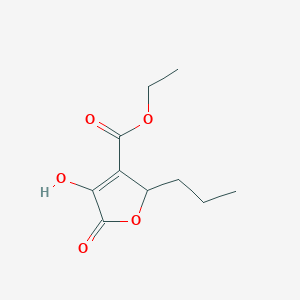
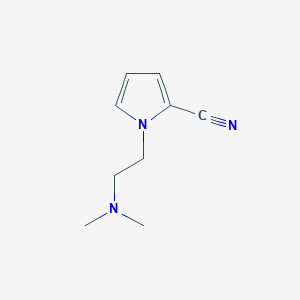
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
